1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride
Description
This quaternary ammonium carbamate derivative features a piperidinium core linked to a 3-hexoxyphenyl group via a carbamate bridge. Its molecular formula is inferred as C21H35ClN2O3 (based on analogs like ), with a molecular weight of approximately 409.0 g/mol. The compound is hypothesized to serve as an intermediate in agrochemical or pharmaceutical synthesis, given the structural and functional similarities to pesticidal carbamates (e.g., chlorpropham in ).
Properties
CAS No. |
40712-76-3 |
|---|---|
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-4-5-9-15-25-20-12-10-11-19(16-20)22-21(24)26-18(2)17-23-13-7-6-8-14-23;/h10-12,16,18H,3-9,13-15,17H2,1-2H3,(H,22,24);1H |
InChI Key |
MKQCARNEBTZZMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the production process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-piperidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among analogs lie in:
Piperidinium substituents : Alkyl chain length and branching.
Phenyl group substitutions : Alkoxy chain length (e.g., pentyl vs. hexyl) and position (meta vs. para).
Table 1: Structural and Molecular Comparisons
Key Observations :
Physicochemical Properties
Table 2: Computed Properties of Analogs
Notes:
- LogP : The target compound’s hexoxy chain likely increases LogP to ~5.0, enhancing membrane permeability but reducing aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
